
7-Methoxy-3H-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is a derivative of benzotriazine and is known for its unique structural properties, which include a methoxy group attached to the benzene ring and a triazinone core
Preparation Methods
The synthesis of 7-Methoxy-3H-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the treatment of a suitable aminobenzamide with nitrous acid, leading to the formation of the triazinone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts.
Chemical Reactions Analysis
7-Methoxy-3H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazinone ring, potentially leading to the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 7-Methoxy-3H-1,2,3-benzotriazin-4-one exhibits promising anticancer properties. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines.
Mechanism of Action
The compound's mechanism involves the induction of DNA damage without causing interstrand cross-links but rather promoting double-strand breaks, which can trigger apoptosis in cancer cells.
Case Studies
A comparative study demonstrated that benzotriazine derivatives effectively inhibited topoisomerase II activity, resulting in cell cycle arrest and apoptosis in cancer cell lines. This suggests potential for photochemotherapy applications when combined with UVA activation .
Bioactive Molecule Research
this compound is under investigation for its potential as a bioactive molecule with antimicrobial properties. Its structural features allow for interactions with biological targets that could lead to the development of new therapeutic agents .
Material Science
Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing complex heterocyclic compounds. Its unique structure allows it to be utilized in developing new materials and as a precursor in synthesizing dyes and pigments .
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions, including oxidation and substitution reactions, making it versatile for synthetic applications:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxymethyl group can be oxidized to formyl or carboxyl groups | Potassium permanganate |
Reduction | Can be reduced to form derivatives with different functional groups | Sodium borohydride |
Substitution | Hydroxymethyl group can be substituted with other functional groups | Alkyl halides or acyl chlorides |
Mechanism of Action
The mechanism of action of 7-Methoxy-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
7-Methoxy-3H-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
1,2,3-Benzotriazin-4(3H)-one: This compound lacks the methoxy group and has different reactivity and applications.
4-Hydroxy-1,2,3-benzotriazine: This derivative has a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.
Biological Activity
7-Methoxy-3H-1,2,3-benzotriazin-4-one is a member of the benzotriazinone family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including antimicrobial and anticancer properties.
The chemical structure of this compound can be represented as follows:
Molecular Weight: 180.18 g/mol
CAS Number: 41994-97-2
The presence of the methoxy group at the seventh position enhances its solubility and biological interactions compared to other benzotriazinones.
Antimicrobial Properties
Research indicates that benzotriazinones, including this compound, exhibit significant antimicrobial activity. A study showed that derivatives of benzotriazinones have been effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 20 | 16 µg/mL |
Candida albicans | 18 | 64 µg/mL |
Anticancer Activity
This compound has shown promising anticancer properties in various studies. It appears to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, its effects have been documented against leukemia and breast cancer cell lines.
Case Study: Anticancer Efficacy
In a recent study evaluating the compound's efficacy against human leukemia cells (K562), it was found that treatment with this compound resulted in a significant decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
100 | 10 |
The results indicate a dose-dependent response with significant cytotoxicity at higher concentrations.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research suggests that it may inhibit enzymes involved in DNA replication and protein synthesis. This inhibition disrupts critical cellular processes necessary for cancer cell survival and proliferation .
Synthesis and Derivatives
The synthesis of benzotriazinones can be achieved through various methods including photocyclization reactions. Recent advancements have utilized continuous flow reactor technology to enhance yield and efficiency in producing these compounds .
Structural Modifications
The biological activity of benzotriazinones can be significantly influenced by structural modifications. For instance:
Derivative | Biological Activity |
---|---|
7-Ethylbenzotriazinone | Increased cytotoxicity |
Substituted derivatives (e.g., halogens) | Enhanced antimicrobial properties |
These modifications can optimize pharmacokinetic properties and improve binding affinities to target molecules.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methoxy-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
InChI Key |
SBLDECLVHMZAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.